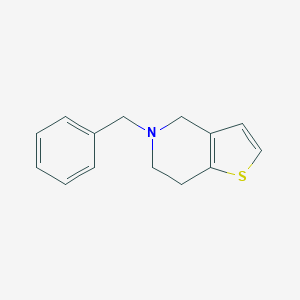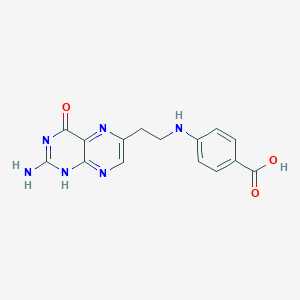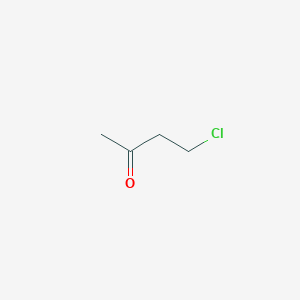
(R)-3-Methylpyrrolidine
Overview
Description
®-3-Methylpyrrolidine is a chiral organic compound belonging to the class of pyrrolidines. It is characterized by a five-membered ring structure containing one nitrogen atom and a methyl group attached to the third carbon atom in the ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Methylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-methylpyrrole using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the reduction of 3-methylpyrrolidin-2-one using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, ®-3-Methylpyrrolidine is often produced through catalytic hydrogenation processes. These processes typically employ chiral catalysts to achieve the desired enantiomeric selectivity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-3-Methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, polar solvents, and moderate temperatures.
Major Products Formed:
Oxidation: N-oxides of ®-3-Methylpyrrolidine.
Reduction: Secondary amines.
Substitution: Alkylated pyrrolidines.
Scientific Research Applications
®-3-Methylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: ®-3-Methylpyrrolidine is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The chiral nature of the compound allows for enantioselective interactions, which are crucial in biological systems.
Comparison with Similar Compounds
(S)-3-Methylpyrrolidine: The enantiomer of ®-3-Methylpyrrolidine, differing in the spatial arrangement of atoms.
Pyrrolidine: The parent compound without the methyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: ®-3-Methylpyrrolidine is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it valuable in applications requiring high stereochemical purity, such as pharmaceuticals and asymmetric synthesis.
Properties
IUPAC Name |
(3R)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYINPWAJIVTFBW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452408 | |
| Record name | (R)-3-METHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69498-24-4 | |
| Record name | (R)-3-METHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















